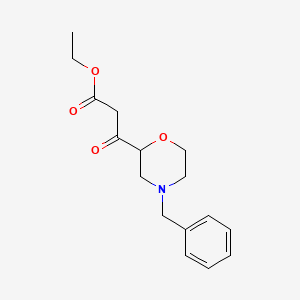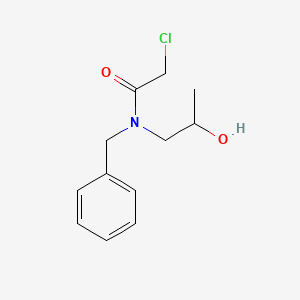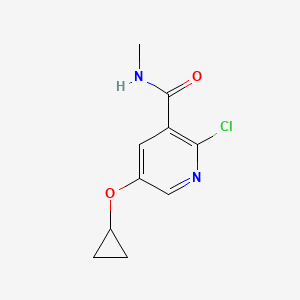
2-(2-Bromopyridin-3-YL)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopyridin-3-YL)oxazole is a heterocyclic compound that contains both a pyridine and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-YL)oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed can then be oxidized to oxazoles using commercial manganese dioxide . Another common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and safe synthesis of oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-YL)oxazole undergoes various chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide.
Substitution Reagents: TosMICs, aldehydes, bases.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Bromopyridin-3-YL)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-YL)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, leading to its biological effects . The bromine atom in the pyridine ring may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyridin-3-YL)oxazole
- 2-(2-Fluoropyridin-3-YL)oxazole
- 2-(2-Iodopyridin-3-YL)oxazole
Uniqueness
2-(2-Bromopyridin-3-YL)oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H |
InChI Key |
ODNDERNKNLTIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)










![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)


